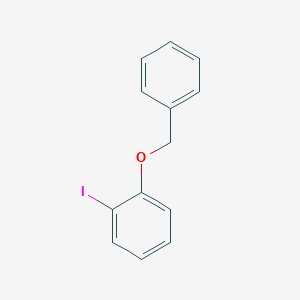

1-(Benzyloxy)-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPWDCHUQSJIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2-iodobenzene: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of 1-(benzyloxy)-2-iodobenzene. This versatile organic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials.

Core Chemical and Physical Properties

This compound, also known as 2-iodophenyl benzyl (B1604629) ether, is an aromatic compound characterized by the presence of a benzyloxy group and an iodine atom in an ortho relationship on a benzene (B151609) ring. This specific substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic utility[1].

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁IO | [2] |

| Molecular Weight | 310.13 g/mol | [1] |

| Physical Form | Liquid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density (Predicted) | 1.581 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents such as ether, chloroform, and benzene. | [3][4] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the benzylic group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C ether linkage and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Stability and Handling

This compound is generally stable under standard laboratory conditions. For optimal stability, it should be stored at 4°C, protected from light.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).

Synthesis and Reactivity

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 2-iodophenol (B132878) with a benzyl halide, such as benzyl bromide or benzyl chloride[1].

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

-

2-Iodophenol

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

-

Diethyl ether or ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-iodophenol in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the base portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Benzyl Halide: Cool the reaction mixture back to 0°C and add the benzyl halide dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cautiously quench the reaction at 0°C by the slow addition of water or a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Caption: Workflow for the synthesis of this compound.

Utility in Cross-Coupling Reactions

The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as the Heck reaction[1]. These reactions are fundamental in the formation of carbon-carbon bonds.

The Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The ortho-relationship of the benzyloxy and iodo groups in this compound can influence the regioselectivity and stereoselectivity of the Heck reaction due to steric hindrance and electronic effects[1]. This makes it a valuable tool for directing the synthesis towards specific isomers. The benzyloxy group can also serve as a protecting group for the phenol, which can be deprotected in a later synthetic step if required[1].

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(Benzyloxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide presents a summary of the expected spectroscopic and spectrometric data for the compound 1-(benzyloxy)-2-iodobenzene (C₁₃H₁₁IO, Molecular Weight: 310.13 g/mol ). Due to the limited availability of experimentally-derived public data for this specific isomer, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds, such as its isomers 1-(benzyloxy)-4-iodobenzene (B10812) and 1-(benzyloxy)-3-iodobenzene, and other ortho-substituted benzene (B151609) derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~7.8 | d | 1H | ~7.5 - 8.0 | Ar-H adjacent to I |

| ~7.2-7.5 | m | 6H | - | Phenyl-H of benzyl (B1604629) group & one Ar-H |

| ~6.9 | t | 1H | ~7.5 - 8.0 | Ar-H |

| ~6.8 | d | 1H | ~7.5 - 8.0 | Ar-H adjacent to O |

| ~5.2 | s | 2H | - | -CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 | Ar-C-O |

| ~139 | Ar-C (Quaternary) |

| ~137 | Ar-C (Quaternary) |

| ~129 | Ar-C-H |

| ~128.5 | Ar-C-H (Phenyl of benzyl) |

| ~128 | Ar-C-H (Phenyl of benzyl) |

| ~127 | Ar-C-H (Phenyl of benzyl) |

| ~123 | Ar-C-H |

| ~115 | Ar-C-H |

| ~90 | Ar-C-I |

| ~71 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic, -CH₂-) |

| ~1580-1450 | Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-O stretch (Alkyl ether) |

| ~750 | Strong | C-H bend (ortho-disubstituted) |

| ~550 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 310 | High | [M]⁺ (Molecular ion) |

| 219 | Medium | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 183 | Low | [M - I]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to a range of -2 to 12 ppm.

-

Use a standard proton pulse sequence.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 30° pulse angle with a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate NMR software. This will involve Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

Place the sample in the spectrometer and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or with a direct infusion source, using Electron Ionization (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

-

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key correlations between the structure and its expected spectroscopic data.

Caption: Key spectroscopic correlations for this compound.

Positional Isomers of Benzyloxyiodobenzene: A Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and potential applications of ortho-, meta-, and para-benzyloxyiodobenzene for professionals in research and drug development.

The positional isomers of benzyloxyiodobenzene, namely 1-(benzyloxy)-2-iodobenzene (ortho), 1-(benzyloxy)-3-iodobenzene (B9896) (meta), and 1-(benzyloxy)-4-iodobenzene (B10812) (para), are versatile synthetic intermediates with growing importance in organic chemistry and medicinal research. The location of the benzyloxy and iodo substituents on the benzene (B151609) ring significantly influences their physical, chemical, and potentially biological properties. This technical guide provides a comprehensive overview of these isomers, summarizing their key characteristics, outlining detailed experimental protocols for their synthesis, and exploring their structure-property relationships.

Core Properties and Data Presentation

The distinct placement of the bulky benzyloxy group and the reactive iodine atom in the ortho, meta, and para positions leads to notable differences in the physicochemical properties of these isomers. These variations can impact their reactivity in chemical transformations and their interactions with biological systems.

| Property | This compound (ortho) | 1-(Benzyloxy)-3-iodobenzene (meta) | 1-(Benzyloxy)-4-iodobenzene (para) |

| Molecular Formula | C₁₃H₁₁IO | C₁₃H₁₁IO | C₁₃H₁₁IO |

| Molecular Weight | 310.13 g/mol | 310.13 g/mol | 310.13 g/mol |

| Appearance | Not explicitly found | White to pale cream crystals/powder[1] | Pale amber solid[2] |

| Melting Point (°C) | Not explicitly found | 49.0-56.0[1] | 55.0-60.0[2] |

| Boiling Point (°C) | Not explicitly found | Not explicitly found | 140 / 1 mmHg[3] |

Table 1: Physicochemical Properties of Benzyloxyiodobenzene Isomers

Spectroscopic data is crucial for the identification and characterization of these isomers. While complete spectral data for all three isomers is not consistently reported in a single source, the following table summarizes available Nuclear Magnetic Resonance (NMR) data for 1-(benzyloxy)-4-iodobenzene.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 7.63-7.51 (m, 2H), 7.48-7.29 (m, 5H), 6.84-6.69 (m, 2H), 5.04 (s, 2H)[4] |

| ¹³C NMR | 158.7, 138.3, 136.6, 128.7, 128.2, 127.5, 117.3, 83.2, 83.1, 70.1[4] |

Table 2: NMR Data for 1-(Benzyloxy)-4-iodobenzene in CDCl₃[4]

Experimental Protocols

The most common and effective method for the synthesis of benzyloxyiodobenzene isomers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl (B1604629) halide with the corresponding iodophenoxide ion.

General Williamson Ether Synthesis of Benzyloxyiodobenzene Isomers

This protocol provides a general framework for the synthesis of the ortho, meta, and para isomers of benzyloxyiodobenzene. Specific quantities and reaction conditions may require optimization for each isomer.

Caption: The relationship between isomeric structure, reactivity, and application in complex molecule synthesis.

Biological Activity and Drug Development Potential

While the benzyloxyiodobenzene isomers are primarily utilized as synthetic intermediates, the broader class of substituted iodobenzenes and molecules containing benzyloxy moieties have shown a wide range of biological activities. There is limited direct research on the specific biological effects of the ortho, meta, and para isomers of benzyloxyiodobenzene. However, their structural features suggest potential areas for investigation in drug discovery.

For instance, benzyloxy-substituted compounds have been explored as inhibitors of enzymes such as monoamine oxidase (MAO). The nature and position of substituents on the benzyloxy ring can significantly influence inhibitory potency and selectivity.

Given the prevalence of the biphenyl (B1667301) ether scaffold in many biologically active compounds, the benzyloxyiodobenzene isomers serve as excellent starting materials for the synthesis of novel derivatives for pharmacological screening. The iodine atom provides a convenient handle for introducing a second aryl group via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Future research could focus on the systematic evaluation of these isomers and their derivatives for various biological activities, including but not limited to:

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes.

-

Antimicrobial Assays: Evaluating their efficacy against various bacterial and fungal strains.

-

Cytotoxicity Assays: Assessing their potential as anticancer agents against different cell lines.

The structure-activity relationship (SAR) studies of such derivatives would be invaluable in guiding the design of more potent and selective therapeutic agents.

Conclusion

The positional isomers of benzyloxyiodobenzene represent a class of valuable and versatile building blocks in organic synthesis. Their distinct physical and chemical properties, governed by the relative positions of the benzyloxy and iodo groups, allow for their strategic use in the construction of complex molecular architectures. While their intrinsic biological activities remain largely unexplored, their utility as precursors to a wide array of derivatives makes them highly relevant to the field of drug discovery and development. This technical guide provides a foundational understanding of these isomers, encouraging further research into their properties and applications.

References

An In-depth Technical Guide to the Synthesis of Halogenated Benzyloxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to halogenated derivatives of benzyloxybenzene. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors. This document details the synthesis of the benzyloxybenzene core, followed by specific protocols and quantitative data for its chlorination, bromination, and iodination.

Synthesis of the Benzyloxybenzene Core

The foundational structure, benzyloxybenzene, is typically synthesized via the Williamson ether synthesis. This reliable and high-yielding reaction involves the nucleophilic substitution of a benzyl (B1604629) halide with a phenoxide ion.

General Experimental Protocol: Williamson Ether Synthesis

A solution of phenol (B47542) (1.0 eq.) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is treated with a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq.) to generate the phenoxide in situ. To this mixture, benzyl bromide or benzyl chloride (1.1 eq.) is added, and the reaction is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure benzyloxybenzene.

Halogenation of Benzyloxybenzene

The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, halogenation of benzyloxybenzene typically yields a mixture of ortho- and para-substituted products, with the para-isomer often being the major product due to reduced steric hindrance.

Chlorination of Benzyloxybenzene

Electrophilic chlorination of benzyloxybenzene can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂).

Experimental Protocol: Chlorination with Sulfuryl Chloride

To a solution of benzyloxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0 °C, sulfuryl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the chlorinated benzyloxybenzene derivatives.

Bromination of Benzyloxybenzene

Bromination of the aromatic ring of benzyloxybenzene is readily accomplished using N-bromosuccinimide (NBS) in a polar solvent, which favors electrophilic aromatic substitution over radical benzylic bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

In a round-bottom flask protected from light, benzyloxybenzene (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath. N-bromosuccinimide (1.05 eq.) is then added in small portions. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. After the reaction is complete, as indicated by TLC, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the brominated derivatives.[1]

Iodination of Benzyloxybenzene

Iodination of benzyloxybenzene can be achieved using molecular iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species.

Experimental Protocol: Iodination with Iodine and Periodic Acid

In a flask equipped with a reflux condenser, benzyloxybenzene (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.) are dissolved in a mixture of glacial acetic acid, water, and a catalytic amount of sulfuric acid. The mixture is heated to 65-70 °C with stirring until the color of the iodine disappears. The reaction mixture is then cooled and poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol (B145695) to give the iodinated benzyloxybenzene derivatives.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of halogenated benzyloxybenzene derivatives.

Table 1: Synthesis of Benzyloxybenzene

| Phenol Derivative | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Benzyl bromide | K₂CO₃ | Acetone | 56 (reflux) | 12 | >90 |

| Phenol | Benzyl chloride | NaOH | Water | 100 (reflux) | 8 | ~85 |

Table 2: Halogenation of Benzyloxybenzene

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

| SO₂Cl₂ | CH₂Cl₂ | 0 to RT | 2-4 | 4-Chlorobenzyloxybenzene, 2-Chlorobenzyloxybenzene | 70-85 |

| NBS | DMF | 0 to RT | 1-3 | 4-Bromobenzyloxybenzene, 2-Bromobenzyloxybenzene | 85-95[1] |

| I₂ / H₅IO₆ | Acetic Acid | 65-70 | 1-2 | 4-Iodobenzyloxybenzene, 2-Iodobenzyloxybenzene | 80-90 |

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of halogenated benzyloxybenzene derivatives.

Caption: General workflow for synthesis and purification.

Halogenation of Benzyloxybenzene: A Logical Relationship

This diagram shows the logical progression from the starting material to the halogenated products, highlighting the role of the directing group.

Caption: Regioselectivity in halogenation of benzyloxybenzene.

Monoamine Oxidase (MAO) Inhibition Signaling Pathway

Halogenated benzyloxybenzene derivatives have shown promise as MAO inhibitors. The following diagram illustrates the basic mechanism of MAO inhibition.

Caption: Mechanism of MAO inhibition by synthesized derivatives.

References

An In-Depth Technical Guide to the Safe Handling and Application of 1-(Benzyloxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and disposal procedures for 1-(Benzyloxy)-2-iodobenzene. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document also outlines a key synthetic application of this compound, offering a detailed experimental protocol and a visualization of its role in the synthesis of a biologically relevant scaffold.

Chemical and Physical Properties

This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its key physical and chemical data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 142523-69-1 | [1] |

| Molecular Formula | C₁₃H₁₁IO | |

| Molecular Weight | 310.13 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.581 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and adhere to the prescribed safety precautions.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1] |

Precautionary Statements

The following precautionary statements should be strictly followed to ensure safe handling:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area at 4°C, protected from light.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Disposal Procedures

The disposal of this compound and its containers must be carried out in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

-

Chemical Disposal: Dispose of this chemical through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Experimental Protocol: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a common and effective method for preparing ethers.[3] This protocol details the synthesis of this compound from 2-iodophenol (B132878) and benzyl (B1604629) bromide.

Materials

-

2-Iodophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq) and anhydrous DMF.

-

Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

-

Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

Application in the Synthesis of Bioactive Scaffolds

This compound is a valuable precursor in the synthesis of various complex organic molecules, including natural products and pharmacologically active compounds. Its utility is often demonstrated in palladium-catalyzed cross-coupling reactions where the iodo group serves as a reactive handle for carbon-carbon bond formation.

For instance, this compound can be utilized in a Sonogashira coupling reaction with a terminal alkyne to form a diarylacetylene scaffold. This scaffold is a common motif in various bioactive molecules that exhibit a range of biological activities, including potential inhibition of signaling pathways involved in cell proliferation and survival.

Logical Relationship in a Synthetic Pathway

The following diagram illustrates the logical progression from this compound to a hypothetical bioactive diarylacetylene, which could potentially interact with a cellular signaling pathway.

This guide provides a foundational understanding of the safety, handling, and synthetic utility of this compound. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) and relevant literature before commencing any experimental work with this compound.

References

Solubility profile of 1-(Benzyloxy)-2-iodobenzene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-iodobenzene is a vital aromatic building block in modern organic synthesis. Its structure, featuring an ortho-disubstituted benzene (B151609) ring with a bulky benzyloxy group and a reactive iodine atom, makes it a valuable precursor in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] The strategic placement of these functional groups allows for the regioselective construction of complex molecular architectures, including biaryl linkages and other substituted aromatic systems.[1]

Understanding the solubility profile of this compound is a critical prerequisite for its effective use in reaction chemistry, process development, and purification. The choice of solvent directly influences reaction kinetics, reagent accessibility, and the ease of product isolation. This guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, based on fundamental chemical principles, and details a standard experimental protocol for its quantitative determination.

Predicted Solubility Profile

Quantitative solubility data for this compound is not widely available in the public domain, a common situation for specialized chemical reagents.[2] However, a reliable qualitative and semi-quantitative prediction can be made based on the well-established principle of "like dissolves like".[2][3]

The molecular structure of this compound is dominated by two large, non-polar aromatic rings (the phenyl and iodophenyl groups). The ether linkage introduces a minor polar characteristic, but the molecule as a whole is predominantly non-polar and hydrophobic. It lacks hydrogen-bond-donating capabilities, further limiting its interaction with highly polar, protic solvents.[2]

Based on these structural features, the following solubility profile is predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Name | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-Polar | High | Strong van der Waals interactions between the non-polar solvent and the large aromatic structure of the solute. |

| Toluene | Non-Polar (Aromatic) | Very High | Excellent match in polarity and aromatic character, facilitating strong π-stacking and van der Waals forces. |

| Dichloromethane (DCM) | Polar Aprotic | High | Acts as a good solvent for large, non-polar compounds while having sufficient polarity to dissolve many organic species. |

| Diethyl Ether | Polar Aprotic | High | The ether group on the solvent can interact with the solute's ether linkage, while the ethyl groups solvate the non-polar parts. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, its cyclic ether structure effectively solvates large organic molecules. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Balances polar (ester) and non-polar (ethyl) characteristics, making it a versatile solvent. |

| Acetone | Polar Aprotic | Moderate | Higher polarity may be less favorable for the large non-polar structure compared to DCM or THF. |

| Acetonitrile | Polar Aprotic | Low to Moderate | High polarity and smaller size make it less effective at solvating the large, predominantly non-polar molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Highly polar solvent, likely to be a poor match for the solute's non-polar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Very high polarity makes it a poor solvent for predominantly non-polar compounds. |

| Methanol | Polar Protic | Very Low | The solvent's strong hydrogen-bonding network is disrupted by the non-polar solute, making dissolution unfavorable. |

| Ethanol | Polar Protic | Low | The ethyl group provides slightly more non-polar character than methanol, allowing for slightly better solvation. |

| Water | Polar Protic | Insoluble | The molecule's large hydrophobic structure and inability to form strong hydrogen bonds result in negligible solubility.[4] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard and most reliable technique.[5] This method measures the thermodynamic solubility of a compound after it has reached equilibrium in a given solvent at a specified temperature.[6]

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control[7]

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS)

3.2 Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended for crystalline organic compounds.[6][7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This must be done without altering the temperature.

-

The most common methods are:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE) to remove all solid particles.[10]

-

-

-

Analysis:

-

Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical instrument.[2]

-

Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the final solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the logical framework for solubility prediction and the experimental process for its determination.

Caption: Logical framework for predicting solubility based on solute and solvent properties.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. quora.com [quora.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Benzyloxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(benzyloxy)-2-iodobenzene with various arylboronic acids. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl molecules that are often key scaffolds in pharmaceutical compounds. The benzyloxy group at the ortho position can influence the reaction's kinetics and provides a handle for further synthetic transformations, such as debenzylation to reveal a phenol (B47542) moiety. The protocols and data presented herein are intended to serve as a practical guide for laboratory execution and optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The reaction typically proceeds in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the boronic acid to the palladium center (facilitated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.

Experimental Data Summary

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of ortho-alkoxy-substituted iodoarenes with various arylboronic acids. These data, derived from analogous systems, provide a strong basis for developing protocols for this compound.

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-2,3,4-trimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92[1] |

| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | N/A | 41-92[2][3] |

| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | N/A | WEB | RT | 1-3 | 90-98[4] |

| 4 | 2-Iodocycloenones | Various arylboronic acids | Pd/C (5) | Na₂CO₃ | DME/H₂O (1:1) | 25 | N/A | ~95[5] |

| 5 | 4-iodo-β-carboline derivative | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH | Reflux | 24 | 90[6] |

Note: N/A - Not available in the cited source. WEB - Water extract of banana.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from successful protocols for similar substrates.[1]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material, this compound, is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)biphenyl derivative.[1]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. rsc.org [rsc.org]

- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Heck Reaction of 1-(Benzyloxy)-2-iodobenzene with Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction between 1-(benzyloxy)-2-iodobenzene and various acrylate (B77674) esters (methyl, ethyl, and butyl acrylate). This reaction is a valuable tool for the synthesis of substituted cinnamate (B1238496) derivatives, which are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. The presence of the ortho-benzyloxy group can influence the reaction conditions, and this document aims to provide a clear guide for achieving high yields and purity.

Introduction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The reaction of this compound with acrylates proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the trans-substituted alkene product and regenerate the active catalyst. The choice of catalyst, ligand, base, solvent, and temperature is crucial for the success of this transformation, particularly with the sterically demanding ortho-substituted substrate.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and reported yields for the Heck reaction of this compound with various acrylates. These conditions can serve as a starting point for optimization in specific laboratory settings.

| Acrylate Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |

| Ethyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 110 | 16 | ~80-90 |

| Butyl Acrylate | Pd(PPh₃)₄ (5) | - | NaOAc (3) | Acetonitrile | 80 | 24 | ~75-85 |

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and inert atmosphere techniques. Optimization of catalyst loading, base, and temperature may be necessary to achieve desired results.

Experimental Protocols

General Procedure for the Heck Reaction of this compound with Acrylates

This protocol provides a general method applicable to methyl, ethyl, and butyl acrylates with appropriate modifications as noted.

Materials:

-

This compound

-

Acrylate ester (methyl, ethyl, or butyl acrylate)

-

Palladium catalyst (e.g., Palladium(II) acetate (B1210297), [Pd(OAc)₂])

-

Ligand (e.g., Triphenylphosphine, [PPh₃])

-

Base (e.g., Triethylamine, [Et₃N])

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, [DMF])

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF, 5 mL). Stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.0 mmol, 1.0 equiv.), the corresponding acrylate ester (1.2 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) to the reaction flask.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired (E)-3-(2-(benzyloxy)phenyl)acrylate.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(benzyloxy)-2-iodobenzene. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the ortho-iodine atom provides a reactive handle for various palladium-catalyzed transformations, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general overview, a summary of representative reaction conditions with quantitative data in tabular format, and a detailed experimental protocol are provided. The data presented is based on analogous reactions with similar aryl iodides and should serve as a valuable starting point for reaction optimization with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] The reaction of this compound with various arylboronic acids or esters provides a direct route to 2-(benzyloxy)biphenyl derivatives, which are precursors to valuable compounds such as dibenzofurans.

Quantitative Data Summary for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | >95 |

| 2 | 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 98 |

| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |

| 4 | This compound | Phenylboronic acid | Typical starting conditions | Expected High |

Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.

Experimental Protocol: Synthesis of 2-(Benzyloxy)biphenyl

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(benzyloxy)biphenyl.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] This reaction is a valuable tool for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as styrenes or acrylates, can yield functionalized stilbene (B7821643) or cinnamate (B1238496) derivatives.

Quantitative Data Summary for Heck Reaction of Aryl Iodides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 6 | 96[3] |

| 2 | Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | Et₃N | DMF | 100 | 4 | 95 |

| 3 | 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 18 | 85 |

| 4 | This compound | Styrene | Typical starting conditions | Expected High |

Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.

Experimental Protocol: Synthesis of (E)-1-(Benzyloxy)-2-styrylbenzene

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

In a sealed tube, combine this compound, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6][7] This reaction is highly valuable for the synthesis of substituted alkynes. Coupling this compound with terminal alkynes provides access to 1-(benzyloxy)-2-(alkynyl)benzene derivatives.

Quantitative Data Summary for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 3 | 98[4] |

| 2 | 1-Iodo-4-methylbenzene | Phenylacetylene | Pd on alumina (B75360) (cat.) | Cu₂O on alumina (cat.) | - | THF/DMA | 75 | 72 | <2 (batch) |

| 3 | Iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | H₂SiF₆ (cat.) | - | RT | - | - |

| 4 | This compound | Phenylacetylene | Typical starting conditions | Expected High |

Note: Data for entries 1-3 are based on analogous reactions with other aryl iodides and are intended to provide a starting point for optimization with this compound.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-2-(phenylethynyl)benzene

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mL)

-

Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene via syringe.

-

Heat the reaction mixture to 65 °C for 3 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is a powerful tool for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines allows for the synthesis of N-substituted 2-(benzyloxy)anilines.

Quantitative Data Summary for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Piperidine | Pd₂(dba)₃ (1) | SIPr·HCl (4) | LHMDS | THF | 22 | 10 | 98 |

| 2 | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 78 |

| 3 | 1-(Allyloxy)-2-bromobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | High |

| 4 | This compound | Morpholine | Typical starting conditions | Expected High |

Note: Data for entries 1-3 are based on analogous reactions with other aryl halides and are intended to provide a starting point for optimization with this compound.

Experimental Protocol: Synthesis of 4-(2-(Benzyloxy)phenyl)morpholine

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

-

Add this compound and morpholine.

-

Heat the reaction mixture to 100 °C for 6-12 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Dibenzofurans from 1-(Benzyloxy)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a class of heterocyclic compounds featuring a central furan (B31954) ring fused to two benzene (B151609) rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active natural products and pharmaceuticals. The synthesis of substituted dibenzofurans is a key focus in drug development, and various synthetic strategies have been developed. This document provides detailed application notes and experimental protocols for the synthesis of dibenzofurans commencing from the readily available starting material, 1-(benzyloxy)-2-iodobenzene. The core of this synthetic approach is a palladium-catalyzed intramolecular C-H activation/arylation reaction. An optional debenzylation step to yield the corresponding hydroxydibenzofuran is also described.

Overall Synthetic Strategy

The synthesis of dibenzofurans from this compound is primarily achieved through a one-step intramolecular C-H arylation reaction. This process involves the formation of a new carbon-carbon bond between the two aromatic rings, facilitated by a palladium catalyst, to construct the fused furan ring system. A subsequent, optional debenzylation step can be performed to unmask a hydroxyl group, providing access to hydroxylated dibenzofuran (B1670420) derivatives.

Data Presentation

The efficiency of the palladium-catalyzed intramolecular C-H arylation of o-iododiaryl ethers is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes the reaction conditions and yields for the synthesis of various dibenzofuran derivatives from their corresponding o-iododiaryl ether precursors.

| Entry | Starting Material (o-Iododiaryl Ether) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | Dibenzofuran | High (Reported range 75-100 for similar substrates) |

| 2 | 2-Iodo-1-phenoxybenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | Dibenzofuran | 95 |

| 3 | 1-(4-Methylphenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Methyldibenzofuran | 92 |

| 4 | 1-(4-Methoxyphenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Methoxydibenzofuran | 90 |

| 5 | 1-(4-Chlorophenoxy)-2-iodobenzene | Pd/C (0.3) | NaOAc | DMA | 140 | 12 | 2-Chlorodibenzofuran | 88 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of this compound

This protocol describes the synthesis of dibenzofuran via the cyclization of this compound using a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions.

Materials:

-

This compound

-

Palladium on carbon (10 wt% Pd, 0.3 mol%)

-

Sodium acetate (B1210297) (NaOAc)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite®

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer with heating

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), sodium acetate (2.0 mmol), and palladium on carbon (0.003 mmol, 0.3 mol%).

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (5 mL) to the reaction mixture via a syringe.

-

Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).

-

Extraction: Combine the organic filtrates and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure dibenzofuran product.

Protocol 2: Optional Debenzylation to Hydroxydibenzofuran

This protocol describes the removal of the benzyl (B1604629) protecting group from the dibenzofuran product to yield the corresponding hydroxydibenzofuran.

Materials:

-

Benzyloxy-substituted dibenzofuran

-

Palladium on carbon (10 wt%)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve the benzyloxy-substituted dibenzofuran (1.0 mmol) in methanol or ethanol (10 mL).

-

Catalyst Addition: Carefully add palladium on carbon (10 mol%) to the solution.

-

Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the alcohol solvent used in the reaction.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography or recrystallization to yield the pure hydroxydibenzofuran.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of dibenzofurans.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the intramolecular C-H arylation.

Application Notes and Protocols: Ligand Selection for Overcoming Steric Hindrance in 1-(Benzyloxy)-2-iodobenzene Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-iodobenzene is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules, including pharmaceuticals and functional materials. However, the bulky benzyloxy group at the ortho position to the iodine atom introduces significant steric hindrance. This steric impediment can dramatically hinder or prevent desired bond formations in various cross-coupling reactions, leading to low yields and the formation of side products. Careful selection of an appropriate ligand is paramount to overcoming this steric barrier and achieving efficient transformations.

These application notes provide a comprehensive guide to ligand selection for several key palladium- and copper-catalyzed cross-coupling reactions involving this compound. The included protocols are based on established methodologies for sterically hindered aryl halides and serve as a robust starting point for reaction optimization.

Key Reaction Types and Ligand Strategies

The success of cross-coupling reactions with sterically hindered substrates like this compound is highly dependent on the choice of the catalyst system, particularly the ligand. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which are sensitive to steric bulk.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With sterically hindered aryl iodides, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.

Data Presentation: Ligand and Condition Screening for Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | >95 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453) | 110 | 16 | 92 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88 |

| 4 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 85 |

| 5 | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | High |

Note: Yields are representative and may vary depending on the specific boronic acid used. Data is adapted from analogous sterically hindered systems.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Argon or Nitrogen gas supply

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion (typically 16-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines. For sterically hindered substrates, bidentate phosphine ligands are often effective at promoting the C-N bond-forming reductive elimination.[1]

Data Presentation: Ligand and Condition Screening for Buchwald-Hartwig Amination

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | High |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | High |

| 3 | [Pd(cinnamyl)Cl]₂ (1) | Xantphos (3) | DBU (2) | DMF | 140 | 1 | 87 |

| 4 | Pd(OAc)₂ (2) | DPPF (3) | K₃PO₄ (2) | Dioxane | 100 | 20 | Moderate |

Note: Yields are representative and may vary depending on the specific amine used. Data is adapted from analogous sterically hindered systems.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Argon or Nitrogen gas supply

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and Xantphos.

-

Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

-

Add this compound, aniline, and NaOtBu.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 18-24 hours), cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine.

-